N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide
Overview
Description
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl, fluorophenyl, and dimethoxyphenyl groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the key intermediate, 3,4-dimethoxybenzenesulfonyl chloride, which is then reacted with 4-fluoroaniline to form the sulfonamide intermediate. This intermediate is further coupled with 4-isopropylaniline and glycine under specific reaction conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent product quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acids, onto the aromatic rings.
Scientific Research Applications
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to investigate its effects on cellular processes and molecular pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of N2-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups are believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-chlorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide
- N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]glycinamide
Uniqueness
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N-[4-(propan-2-yl)phenyl]glycinamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O5S/c1-17(2)18-5-9-20(10-6-18)27-25(29)16-28(21-11-7-19(26)8-12-21)34(30,31)22-13-14-23(32-3)24(15-22)33-4/h5-15,17H,16H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBMZSBFLOYQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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